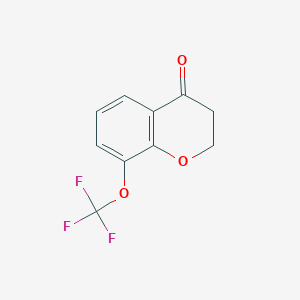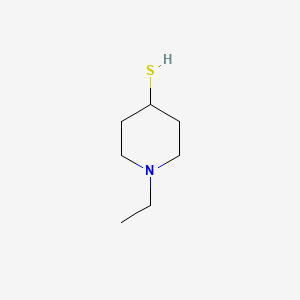
3-Fluoro-2,6-dimethylaniline
概要
説明
3-Fluoro-2,6-dimethylaniline: is an aromatic amine with the molecular formula C8H10FN It is characterized by a benzene ring substituted with a fluorine atom at the third position and two methyl groups at the second and sixth positions
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-2,6-dimethylaniline involves the reduction of 1-bromo-4-fluoro-3-methyl-2-nitrobenzene. The process typically includes the following steps:
Reduction: 1-bromo-4-fluoro-3-methyl-2-nitrobenzene is reduced using iron powder in acetic acid at room temperature. The reaction mixture is stirred for one hour, followed by filtration to remove solids. The filtrate is then diluted with water and extracted with ethyl acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and advanced purification methods are often employed.
化学反応の分析
Types of Reactions: 3-Fluoro-2,6-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine and methyl groups on the benzene ring influence the reactivity and orientation of electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups on the benzene ring.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). Reaction conditions typically involve the use of catalysts such as aluminum chloride or iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation using palladium on carbon are employed.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include reduced derivatives with modified functional groups.
科学的研究の応用
3-Fluoro-2,6-dimethylaniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, such as anesthetics and anti-inflammatory agents.
作用機序
The mechanism of action of 3-Fluoro-2,6-dimethylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The fluorine atom and methyl groups can affect the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved vary based on the specific context of its use.
類似化合物との比較
2,6-Dimethylaniline: Lacks the fluorine atom, resulting in different reactivity and applications.
3-Fluoroaniline: Lacks the methyl groups, affecting its chemical properties and uses.
2,4-Dimethylaniline: Has methyl groups at different positions, leading to variations in reactivity and applications.
Uniqueness: 3-Fluoro-2,6-dimethylaniline is unique due to the presence of both fluorine and methyl groups on the benzene ring. This combination influences its chemical reactivity, making it suitable for specific applications that other similar compounds may not fulfill .
特性
IUPAC Name |
3-fluoro-2,6-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXOKZJLFZDKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301855 | |
| Record name | 3-Fluoro-2,6-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27760-78-7 | |
| Record name | 3-Fluoro-2,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27760-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2,6-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3256751.png)












